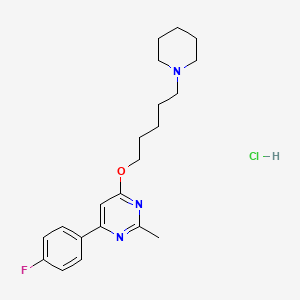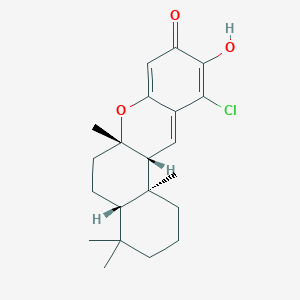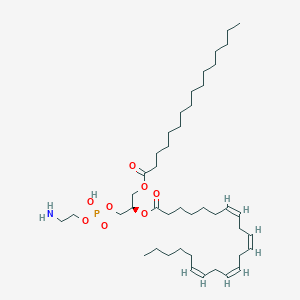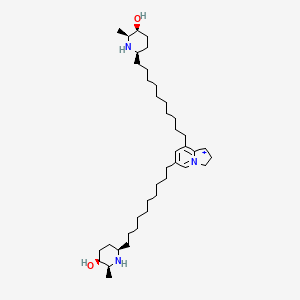
Juliprosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Juliprosine is a natural product found in Prosopis flexuosa with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Synthesis
- Juliprosine, isolated from Prosopis juliflora, has been chemically characterized, revealing its structural properties through methods like catalytic hydrogenation and comparison with known Prosopis alkaloids (Dätwyler et al., 1981). Biomimetic intramolecular Chichibabin pyridine syntheses have enabled efficient one-step syntheses of juliprosine, demonstrating its chemical versatility and potential for laboratory production (Snider & Neubert, 2005).
Cytotoxicity and Neurotoxicity Studies
- Juliprosine has been studied for its cytotoxic effects, especially in relation to its impact on neuronal cells and glial cells. Research indicates that juliprosine can induce mitochondrial damage and cytoplasmic vacuolation, contributing to cell death and neurotoxicity (Silva et al., 2013). Additionally, its role in programmed cell death and autophagy has been explored, highlighting its potential neurotoxic mechanisms (Silva et al., 2017).
Plant Growth Inhibition
- Juliprosine exhibits notable inhibitory effects on plant growth. It has been shown to significantly inhibit the growth of various plants, indicating its potential use as an allelochemical in controlling unwanted vegetation (Nakano et al., 2004). The structure-activity relationships of juliprosine and related alkaloids further illuminate their specific inhibitory mechanisms on plant growth (Nakano et al., 2004).
Antimicrobial and Antiparasitic Properties
- Research has also delved into the antimicrobial and antiparasitic properties of juliprosine. It demonstrates significant activity against pathogens like Plasmodium falciparum, suggesting its potential in treating malaria and other infectious diseases (Rahman et al., 2011). Juliprosine's antibacterial activity against Gram-positive bacteria further underscores its potential as a natural antimicrobial agent (dos Santos et al., 2013).
Potential in Organic Agriculture
- The potential of juliprosine-rich extracts from Prosopis spp. in combating plant pests and diseases has been explored, indicating its utility in organic agriculture as a natural pesticide or herbicide alternative (Muro-Medina et al., 2022).
Eigenschaften
Produktname |
Juliprosine |
|---|---|
Molekularformel |
C40H72N3O2+ |
Molekulargewicht |
627 g/mol |
IUPAC-Name |
(2S,3S,6R)-6-[10-[8-[10-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]decyl]-2,3-dihydro-1H-indolizin-4-ium-6-yl]decyl]-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C40H72N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30-33,36-37,39-42,44-45H,3-29H2,1-2H3/q+1/t32-,33-,36+,37+,39-,40-/m0/s1 |
InChI-Schlüssel |
ZSATVXRUAGIIJL-RLXANGJBSA-N |
Isomerische SMILES |
C[C@H]1[C@H](CC[C@H](N1)CCCCCCCCCCC2=CC(=C3CCC[N+]3=C2)CCCCCCCCCC[C@@H]4CC[C@@H]([C@@H](N4)C)O)O |
Kanonische SMILES |
CC1C(CCC(N1)CCCCCCCCCCC2=CC(=C3CCC[N+]3=C2)CCCCCCCCCCC4CCC(C(N4)C)O)O |
Synonyme |
juliprosine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



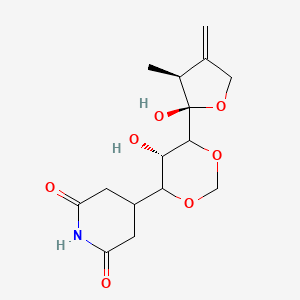
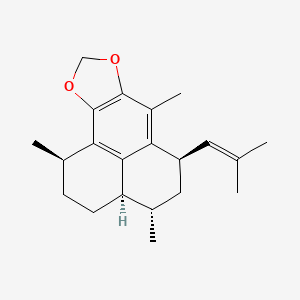
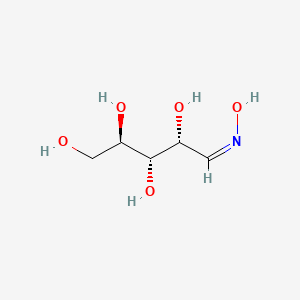
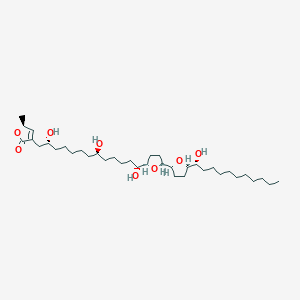

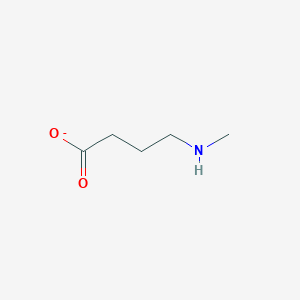


![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)
![N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1245384.png)
![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)
